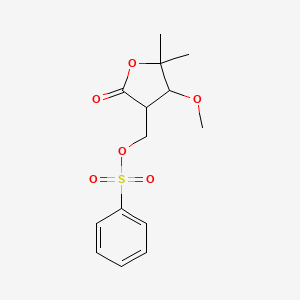
(4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate is an organic compound with a complex structure It features a tetrahydrofuran ring substituted with a methoxy group and a benzenesulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate typically involves the reaction of 4-methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methanol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The benzenesulfonate group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding alcohol and benzenesulfonic acid.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or neutral conditions.
Major Products
Nucleophilic substitution: Products include substituted tetrahydrofuran derivatives.
Hydrolysis: Products are 4-methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methanol and benzenesulfonic acid.
Oxidation: Products include 4-methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-one.
Applications De Recherche Scientifique
(4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of (4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate depends on its specific application In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in having a methoxy group and a cyclic structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the methoxy and aromatic sulfonate features.
Propriétés
Formule moléculaire |
C14H18O6S |
|---|---|
Poids moléculaire |
314.36 g/mol |
Nom IUPAC |
(4-methoxy-5,5-dimethyl-2-oxooxolan-3-yl)methyl benzenesulfonate |
InChI |
InChI=1S/C14H18O6S/c1-14(2)12(18-3)11(13(15)20-14)9-19-21(16,17)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3 |
Clé InChI |
AEJJVZGBQGDFFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(C(=O)O1)COS(=O)(=O)C2=CC=CC=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12879056.png)

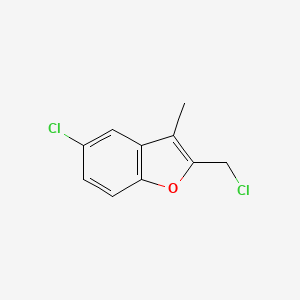
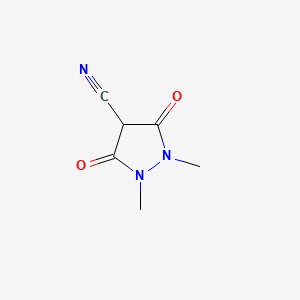
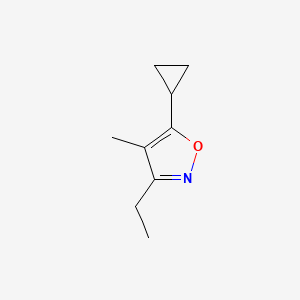
![2-(Bromomethyl)benzo[d]oxazole-7-methanol](/img/structure/B12879076.png)
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12879077.png)

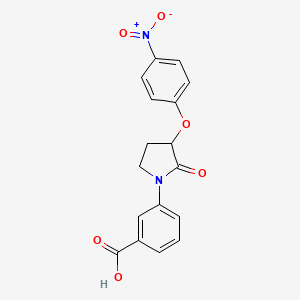
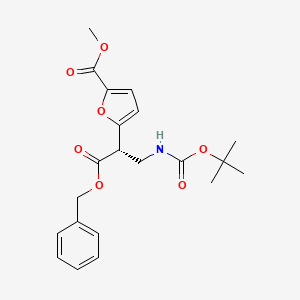
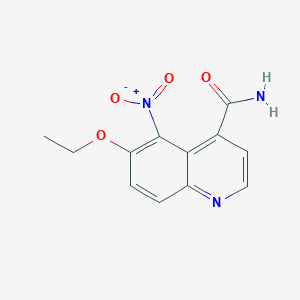
![3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879123.png)


